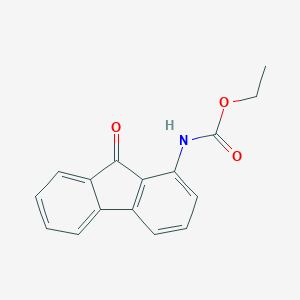
ethyl 9-oxo-9H-fluoren-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-oxo-9H-fluoren-1-ylcarbamate, also known as EF, is a synthetic compound that has been used in scientific research for various purposes. It is a white to off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. EF is a carbamate derivative of fluorenone, which is a ketone that belongs to the fluorene family.
Mécanisme D'action
The exact mechanism of action of ethyl 9-oxo-9H-fluoren-1-ylcarbamate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also inhibits the activation of NF-κB, which plays a key role in inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the Bcl-2 family of proteins. It also scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as:
1. Inhibition of cell proliferation: this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound inhibits the production of pro-inflammatory cytokines and the activation of NF-κB, which contributes to its anti-inflammatory activity.
3. Antioxidant activity: this compound scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant activity.
4. Neuroprotective activity: this compound protects neurons from oxidative stress and apoptosis, which contributes to its neuroprotective activity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 9-oxo-9H-fluoren-1-ylcarbamate has several advantages and limitations for lab experiments such as:
Advantages:
1. This compound is a synthetic compound that can be easily synthesized in the lab.
2. This compound has been shown to exhibit various biological activities, which makes it a versatile compound for scientific research.
3. This compound has a relatively low toxicity profile, which makes it safe for use in lab experiments.
Limitations:
1. This compound has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
2. This compound has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
3. This compound has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on ethyl 9-oxo-9H-fluoren-1-ylcarbamate such as:
1. Development of this compound analogs: this compound analogs could be synthesized to improve its biological activity and pharmacokinetic properties.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound.
3. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of this compound in humans.
4. Combination therapy: this compound could be used in combination with other anticancer agents to improve its effectiveness.
5. Drug delivery systems: Novel drug delivery systems could be developed to improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
Ethyl 9-oxo-9H-fluoren-1-ylcarbamate can be synthesized by the reaction of fluorenone with ethyl carbamate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Ethyl 9-oxo-9H-fluoren-1-ylcarbamate has been used in scientific research for various purposes such as:
1. Anticancer activity: this compound has been shown to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis (cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.
2. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
3. Antioxidant activity: this compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase.
4. Neuroprotective activity: this compound has been shown to exhibit neuroprotective activity by protecting neurons from oxidative stress and apoptosis. It also improves cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl N-(9-oxofluoren-1-yl)carbamate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)17-13-9-5-8-11-10-6-3-4-7-12(10)15(18)14(11)13/h3-9H,2H2,1H3,(H,17,19) |
Clé InChI |
VLEKYJXRLJSXQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
SMILES canonique |
CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
